molecular formula C13H27N3 B1426905 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine CAS No. 957134-48-4

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine

Cat. No.: B1426905
CAS No.: 957134-48-4
M. Wt: 225.37 g/mol
InChI Key: QWBGPJUTFIXFPE-UHFFFAOYSA-N
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Description

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine is a chemical compound with the molecular formula C13H27N3 and a molecular weight of 225.37 g/mol . This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group at the nitrogen atom. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine typically involves the reaction of 1-methylpiperidine with piperidine-4-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method involves the continuous mixing of reactants in a flow reactor, which provides better control over reaction conditions and improves the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes two piperidine rings connected by an ethanamine linker. This unique structure allows it to interact with specific molecular targets in ways that other similar compounds may not, making it valuable for certain research and industrial applications .

Biological Activity

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine, also known by its CAS number 957134-48-4, is a chemical compound with the molecular formula C13H27N3 and a molecular weight of 225.37 g/mol. This compound features a unique structure comprising two piperidine rings linked by an ethanamine moiety, which contributes to its biological activity. The following sections will explore its synthesis, biological mechanisms, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpiperidine with piperidine-4-amine. This reaction is commonly conducted in solvents such as ethanol or methanol and may require catalysts to enhance yield. Advanced industrial methods, such as continuous flow synthesis, are also employed for scalable production, allowing for better control over reaction conditions and improved product yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its potential roles in cancer therapy and neuropharmacology.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of key signaling pathways .

Neuropharmacological Applications

Research has also highlighted the potential of this compound in neuropharmacology. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation. Such inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's disease . Additionally, the structural characteristics of this compound enhance its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound exhibited potent cytotoxicity in vitro against glioma cells by inducing necroptosis and autophagy while sparing normal astrocytes from toxicity .
  • Neuroprotective Effects : In models simulating Alzheimer's disease, derivatives containing the piperidine structure showed improved memory retention and reduced amyloid-beta aggregation compared to control groups .
  • Analgesic Properties : The compound has been investigated for its analgesic effects in animal models, demonstrating significant pain relief comparable to established NSAIDs without the associated gastrointestinal side effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityUnique Features
Compound A Piperidine derivativeAnticancerLower blood-brain barrier penetration
Compound B Similar piperidine structureNeuroprotectiveHigher cytotoxicity in non-cancerous cells
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethanamine Two piperidine rings linked by ethanamineAnticancer & NeuroprotectiveEnhanced CNS penetration and selective toxicity

Properties

IUPAC Name

2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-15-8-5-13(6-9-15)16-10-3-12(2-7-14)4-11-16/h12-13H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBGPJUTFIXFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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